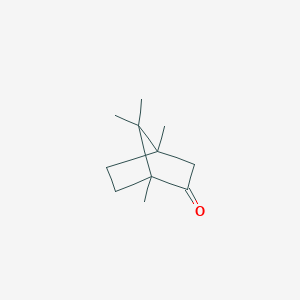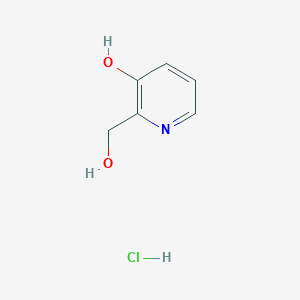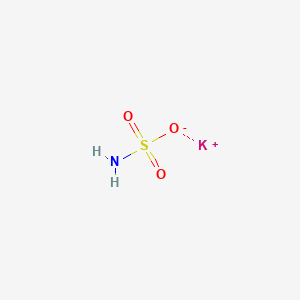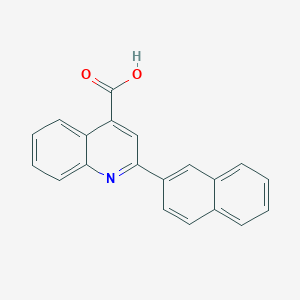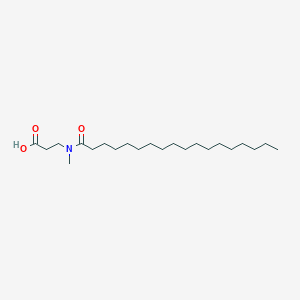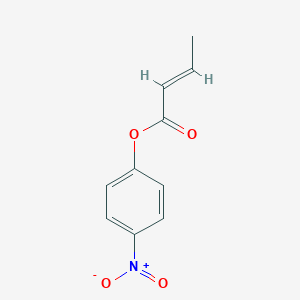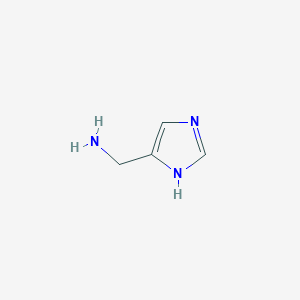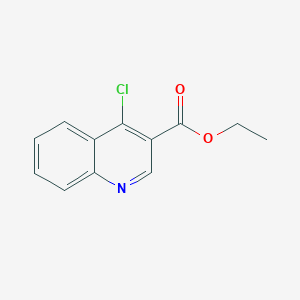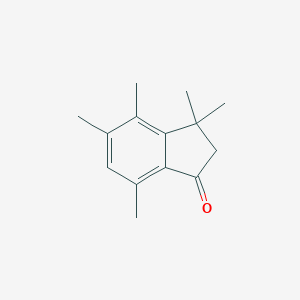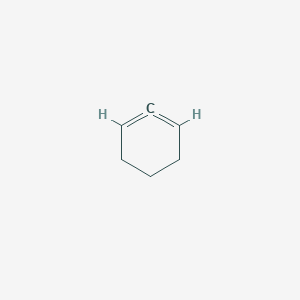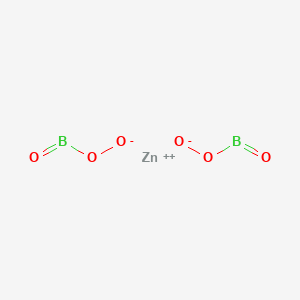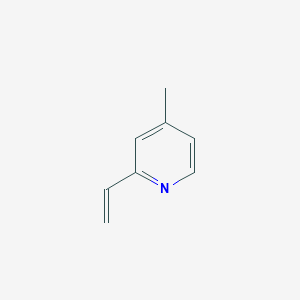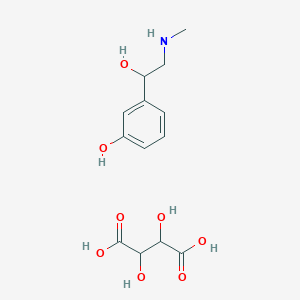![molecular formula C23H22N2O2 B081836 N,N'-[(Phenylmethylene)DI-4,1-phenylene]bis(acetamide) CAS No. 13145-01-2](/img/structure/B81836.png)
N,N'-[(Phenylmethylene)DI-4,1-phenylene]bis(acetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-[(Phenylmethylene)DI-4,1-phenylene]bis(acetamide), commonly known as PDP, is a chemical compound used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. PDP is widely used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of PDP involves the formation of a covalent bond between the two amino acid residues in a protein. This covalent bond stabilizes the protein structure and prevents its degradation. The cross-linking of proteins by PDP can also affect their biological activity and function. PDP has been shown to inhibit the activity of some enzymes by cross-linking their active sites.
Effets Biochimiques Et Physiologiques
PDP has been shown to have various biochemical and physiological effects. It has been shown to stabilize the structure of proteins and prevent their degradation. PDP can also affect the biological activity of proteins and enzymes. In addition, PDP has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using PDP in lab experiments include its ability to stabilize the structure of proteins, prevent their degradation, and affect their biological activity. PDP is also relatively easy to synthesize and purify. However, there are some limitations to using PDP in lab experiments. PDP can cross-link multiple amino acid residues in a protein, which can affect its biological activity and function. In addition, the cross-linking of proteins by PDP can be irreversible, which can limit its use in some experiments.
Orientations Futures
There are many future directions for the use of PDP in scientific research. One direction is the development of new methods for the selective cross-linking of proteins. Another direction is the use of PDP in the study of protein dynamics and conformational changes. PDP can also be used in the development of new drugs and therapeutics that target specific proteins and enzymes. Finally, the use of PDP in the study of protein-protein interactions and signaling pathways is an area of active research.
Conclusion:
In conclusion, PDP is a chemical compound used in scientific research as a cross-linking agent for proteins and other biomolecules. It has various biochemical and physiological effects and has been shown to have anti-inflammatory and antioxidant properties. The advantages of using PDP in lab experiments include its ability to stabilize the structure of proteins and affect their biological activity. However, there are some limitations to using PDP in lab experiments, such as the irreversible cross-linking of proteins. There are many future directions for the use of PDP in scientific research, including the development of new methods for the selective cross-linking of proteins and the study of protein dynamics and conformational changes.
Méthodes De Synthèse
The synthesis of PDP involves the reaction of 4,4'-diaminodiphenylmethane with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield PDP. The purity of the synthesized PDP can be determined by various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
PDP is widely used in scientific research as a cross-linking agent for proteins and other biomolecules. It has been used to study the structure and function of proteins, DNA, and RNA. PDP can covalently cross-link two amino acid residues in a protein, thereby stabilizing the protein structure and preventing its degradation. This property of PDP has been used to study protein-protein interactions, protein-DNA interactions, and protein-RNA interactions.
Propriétés
Numéro CAS |
13145-01-2 |
|---|---|
Nom du produit |
N,N'-[(Phenylmethylene)DI-4,1-phenylene]bis(acetamide) |
Formule moléculaire |
C23H22N2O2 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
N-[4-[(4-acetamidophenyl)-phenylmethyl]phenyl]acetamide |
InChI |
InChI=1S/C23H22N2O2/c1-16(26)24-21-12-8-19(9-13-21)23(18-6-4-3-5-7-18)20-10-14-22(15-11-20)25-17(2)27/h3-15,23H,1-2H3,(H,24,26)(H,25,27) |
Clé InChI |
OPJRKWVQWFDDIY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C |
Autres numéros CAS |
13145-01-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



